

Real-World Effectiveness of OBV/PTV/r-Based Regimens

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Compound Focus: Ombitasvir

CAS No.: 1258226-87-7

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Study Cohort / Patient Subgroup	Number of Patients (N)	Sustained Virologic Response at 12 Weeks (SVR12)	Key Findings & Context
Overall Pooled Analysis (GT1 & GT4) [1]	3,546	96% (3,401/3,546)	Pooled data from 13 countries; confirms high effectiveness in a diverse, real-world patient population.
By HCV Genotype [1]			
• Genotype 1a	732	93%	
• Genotype 1b	2,619	97%	Includes patients with an 8-week treatment duration (96% SVR12) [1].
• Genotype 4	457	94%	
By Liver Disease Status [1]			
• Patients with cirrhosis	Not Specified	96%	Comparable effectiveness to patients without cirrhosis.

Study Cohort / Patient Subgroup	Number of Patients (N)	Sustained Virologic Response at 12 Weeks (SVR12)	Key Findings & Context
• Patients without cirrhosis	Not Specified	96%	Comparable effectiveness to patients with cirrhosis.
Japanese Real-World Study (GT1) [2]	58	96.6% (SVR24)	Included 31% with compensated cirrhosis; SVR was achieved even in patients with baseline resistance-associated variants (RAVs).
Patients with Chronic Kidney Disease (CKD) [3]	829	93.7% (Sofosbuvir-free regimen)	OBV/PTV/r is a key SOF-free option for patients with severe renal impairment or on hemodialysis.

Experimental & Methodological Insights

For researchers, the methodology behind these real-world studies and the mechanisms of action are critical.

Detailed Methodologies from Cited Research

The robust real-world data is gathered through specific study designs and laboratory techniques:

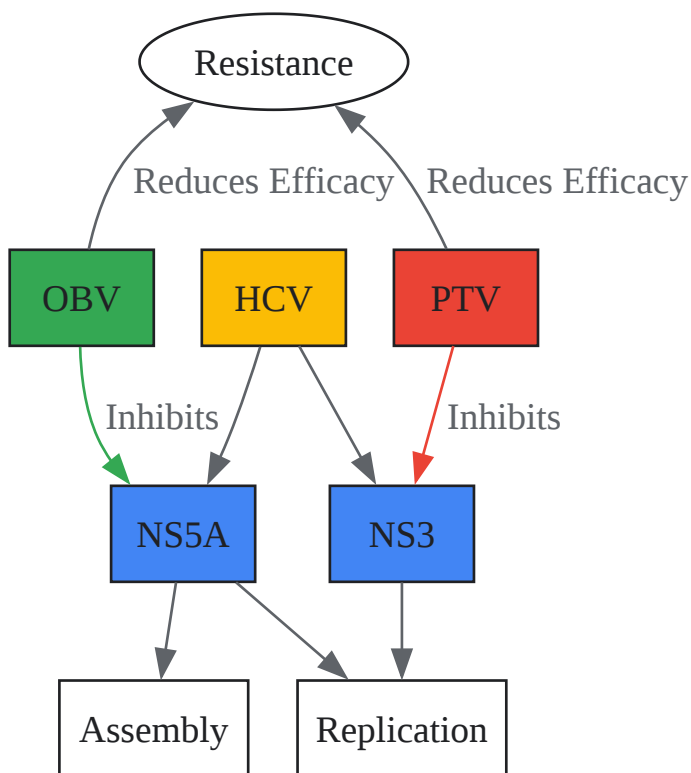
- **Real-World Registry Design:** The large pooled analysis involved **prospective, observational studies** at 289 sites across 13 countries [1]. Data was collected via centralized electronic case report forms (eCRFs) that transcribed routine clinical examinations, laboratory assessments, and findings. The primary efficacy endpoint was SVR12, and patients with missing SVR12 data were typically counted as non-responders in the core analysis population [1].
- **Resistance-Associated Variant (RAV) Testing:** The Japanese real-world study assessed the impact of baseline RAVs. They checked for variants at NS5A amino acid positions 31 and 93 using **direct sequencing**, with Y93 mutations also evaluated via **Cycleave PCR** or the **PCR-Invader method** [2]. This highlights the importance of monitoring pre-existing resistance.
- **Virological Breakthrough Analysis:** A phase 2 study of a next-generation regimen provides a template for investigating virological failure. In one case, sequence analysis identified emerging variants (e.g., S24F+M28K+A30K in NS5A). Researchers then conducted **pharmacokinetic**

analysis and measured the **fold-change in drug half-maximal effective concentration (EC50)** of the identified mutant compared to wild-type in replicon assays to confirm high-level resistance [4].

Mechanism of Action and Resistance Pathways

OBV/PTV/r is a multi-targeted regimen. **Ombitasvir (OBV)** is an **NS5A inhibitor** that plays a key role in viral RNA replication and virion assembly. Paritaprevir (PTV) is an **NS3/4A protease inhibitor** that is "boosted" by ritonavir (r) to enhance its pharmacokinetic profile [3].

The diagram below illustrates the mechanism of action and the conceptual pathways to viral resistance.



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The potential for treatment failure exists if **resistance-associated variants (RAVs)**, such as specific mutations in the NS5A protein, are present at baseline or emerge during therapy. These mutants can exhibit a massive increase in the drug's EC50, significantly reducing susceptibility [4] [5]. The genetic barrier to resistance and the stability of the viral replicase complex can also vary between different HCV strains, influencing treatment outcomes [6].

Conclusion for Research and Development

The consolidated real-world data confirms that OBV/PTV/r-based regimens are a highly effective and durable therapeutic option for HCV genotypes 1 and 4. Key takeaways for professionals include:

- **Proven Real-World Performance:** Effectiveness remains high in complex patient populations, including those with cirrhosis, comorbidities, and chronic kidney disease [1] [3].
- **Resistance Considerations:** While baseline NS5A RAVs like Y93H can be a concern, high SVR rates are still achievable, though vigilant monitoring and understanding resistance pathways are essential [2] [5].
- **Safety in Special Populations:** The regimen is a vital, well-tolerated option for patients with severe renal impairment for whom other antivirals (like sofosbuvir) are not recommended [3].

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To cite this document: Smolecule. [Real-World Effectiveness of OBV/PTV/r-Based Regimens].

Smolecule, [2026]. [Online PDF]. Available at:

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